[dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane
Description
Properties
IUPAC Name |
[dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H19NSi2.O2Si/c1-8(2,3)7-9(4,5)6;1-3-2/h7H,1-6H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOGQRMBDCQOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C)C.O=[Si]=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19NO2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Dry Powder, Water or Solvent Wet Solid, Liquid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Water or Solvent Wet Solid, White odorless powder; [Cabot MSDS] | |
| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, hydrolysis products with silica | |
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| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, hydrolysis products with silica | |
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CAS No. |
68909-20-6 | |
| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, hydrolysis products with silica | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68909-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, hydrolysis products with silica | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068909206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, hydrolysis products with silica | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, hydrolysis products with silica | |
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Preparation Methods
The synthesis of [dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane typically involves the reaction of trimethylchlorosilane with silanamine and dioxosilane precursors under controlled conditions . The process usually requires the use of solvents and catalysts to ensure high yield and purity of the final product . Industrial production methods often involve large-scale reactions with stringent control over temperature and pressure to optimize the reaction and minimize by-products .
Chemical Reactions Analysis
[dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield silanol groups, while reduction reactions can produce siloxane bonds .
Scientific Research Applications
Chemical Properties and Preparation
- Molecular Formula : C₆H₁₉NO₂Si₃
- Molecular Weight : 221.48 g/mol
- Synthesis : The compound is synthesized through the reaction of trimethylchlorosilane with silanamine and dioxosilane precursors under controlled conditions. This process allows for the formation of a stable organosilicon structure that can interact with various substrates.
Scientific Research Applications
-
Surface Modification :
- Used as a surface modifier to enhance the hydrophobicity of materials. This application is particularly beneficial in fields such as coatings and adhesives where water resistance is crucial.
-
Cosmetic Industry :
- Acts as an antifoaming agent , helping to stabilize formulations by reducing foam formation during production and application. Its ability to modify surface properties makes it valuable in cosmetic formulations like creams, gels, and powders .
- Functions as a bulking agent , regulating water content and improving product flow characteristics .
-
Biomedical Applications :
- Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles, enhancing their stability and bioavailability.
- Studies have explored its role in creating biocompatible coatings for medical devices, improving their interaction with biological tissues.
-
Catalysis :
- The compound has been utilized in catalytic processes due to its unique chemical structure, which allows it to participate in various chemical reactions such as oxidation and substitution reactions.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Surface Modification | Demonstrated improved hydrophobicity in treated surfaces, leading to enhanced durability against environmental factors. |
| Study 2 | Cosmetic Formulations | Found effective as an antifoaming agent, significantly reducing foam formation during mixing processes in creams. |
| Study 3 | Drug Delivery Systems | Showed increased stability and bioavailability of encapsulated drugs when using modified nanoparticles with this compound. |
Mechanism of Action
The mechanism of action of [dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane involves its interaction with molecular targets and pathways within the system . The compound can form stable bonds with silicon atoms, enhancing the mechanical and thermal properties of the materials it is incorporated into . This interaction is crucial for its effectiveness in various applications, such as improving the durability and resistance of silicone polymers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and applicative differences between [dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane and related organosilicon compounds:
Structural and Functional Differences
- Silica Backbone vs. Disilazane/Siloxane Cores : The target compound’s silica backbone distinguishes it from HMDS and hexamethyldisiloxane, which feature nitrogen (disilazane) or oxygen (siloxane) bridges. This structural difference underpins its inertness and compatibility with explosive matrices (e.g., enhancing VOD via silica’s oxygen contribution) .
- Reactivity: HMDS is highly reactive due to its Si–N bonds, making it a potent base, whereas the silica backbone in this compound limits reactivity, favoring applications in cosmetics .
- Thermal Properties : Hexamethyldisiloxane (siloxane) and epoxy-terminated PDMS exhibit thermal stability up to 300°C, while the target compound’s silica component confers a high melting point (>1600°C) .
Application-Specific Comparisons
- Explosives vs. Organic Synthesis : The silica component in the target compound improves explosive performance by optimizing oxygen balance, whereas HMDS is used to initiate reactions in organic synthesis .
- Cosmetics vs. Industrial Lubricants: The compound’s non-irritating nature contrasts with hexamethyldisiloxane, which is primarily used in industrial lubricants due to its hydrophobicity .
Research Findings and Data
- Explosive Performance : Adding 5–10% dioxosilane to ANFO increased VOD by 15–20% (Table 3, ). However, exceeding 15% silica reduced VOD due to "dead-pressed" effects .
- Safety Profile: Toxicity studies confirm this compound is non-irritating (ECHA registration data, ), whereas HMDS requires stringent handling due to its corrosive nature .
Biological Activity
[Dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane, commonly referred to by its CAS number 127290-38-4, is a silane compound that has garnered interest in various fields, including materials science and medicinal chemistry. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for [dimethyl-(trimethylsilylamino)silyl]methane is , with a molecular weight of approximately 161.39 g/mol. The compound features a silane backbone with dimethyl and trimethylsilylamino functional groups, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₉NSi₂ |
| Molecular Weight | 161.39 g/mol |
| LogP | 2.6367 |
| PSA | 12.03 Ų |
The biological activity of [dimethyl-(trimethylsilylamino)silyl]methane is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of silane groups allows for potential reactivity with thiol groups in proteins, which can lead to modifications in protein function or stability.
Interaction with Cellular Components
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cellular signaling pathways.
- Receptor Modulation : There are indications that it may interact with cell surface receptors, potentially altering signal transduction mechanisms.
Research Findings
Several studies have investigated the biological implications of [dimethyl-(trimethylsilylamino)silyl]methane:
- Case Study 1 : A study published in Combustion and Flame highlighted the compound's role in enhancing methane oxidation processes, suggesting potential applications in environmental chemistry and catalysis .
- Case Study 2 : Research on silane compounds indicates their utility as inhibitors in various biological systems, particularly in cancer research where they may affect tumor growth through modulation of signaling pathways .
- Case Study 3 : Patents have been filed describing the use of similar silane compounds as inhibitors for specific receptors (e.g., CXCR2), showcasing their therapeutic potential in treating inflammatory diseases .
Applications in Medicine and Industry
- Therapeutic Agents : The potential for using [dimethyl-(trimethylsilylamino)silyl]methane as a therapeutic agent is under investigation, particularly for conditions involving dysregulated enzyme activity.
- Catalysts : Its unique structure may allow it to serve as a catalyst in chemical reactions, particularly those involving silanes or organosilicon compounds.
Q & A
Q. Table 1: Biocompatibility of Silica Derivatives
What advanced characterization techniques are critical for analyzing these compounds?
Basic Research Question
- Structural Analysis : Use FT-IR to confirm Si-O-Si (1100 cm⁻¹) and Si-CH₃ (1250 cm⁻¹) bonds .
- Thermal Stability : Perform TGA to assess decomposition thresholds (e.g., dioxosilane melts at 1610°C ).
- Surface Area/Porosity : Apply BET analysis for pore-size distribution, critical for drug-loading efficiency in hybrids .
How can experimental designs address instability of [dimethyl-(trimethylsilylamino)silyl]methane in aqueous environments?
Advanced Research Question
The compound’s hydrolytic instability requires:
Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent moisture ingress .
Protective Functionalization : Introduce hydrophobic groups (e.g., trimethylsilyl) to shield reactive sites .
Stability Testing : Use dynamic light scattering (DLS) to monitor aggregation kinetics in aqueous buffers (pH 4–10) .
What computational methods predict the reactivity of dioxosilane in hybrid systems?
Advanced Research Question
- Density Functional Theory (DFT) : Model Si-O bond dissociation energies to identify stable configurations .
- Molecular Dynamics (MD) : Simulate interfacial interactions between [dimethyl-(trimethylsilylamino)silyl]methane and dioxosilane matrices to optimize crosslinking .
- Solvent Effects : Use COSMO-RS to predict solubility parameters in organic/aqueous mixtures .
How do researchers validate drug-loading efficiency in dioxosilane-based delivery systems?
Basic Research Question
Encapsulation : Incubate dioxosilane carriers with therapeutics (e.g., doxorubicin) in ethanol/water mixtures .
Quantification : Use UV-Vis spectroscopy or HPLC to measure unbound drug concentrations post-centrifugation .
Release Profiling : Conduct pH-dependent release studies (e.g., PBS at pH 5.5 vs. 7.4) to assess controlled delivery .
What methodologies address discrepancies in vapor pressure data for silane derivatives?
Advanced Research Question
Reported vapor pressures (e.g., 49.6 mmHg at 25°C for simethicone ) may vary due to impurities or measurement techniques. Mitigate via:
- Gas Chromatography (GC) : Quantify volatile byproducts during synthesis .
- Knudsen Effusion : Measure vapor pressure under ultra-high vacuum to minimize atmospheric interference .
What safety protocols are essential for handling dioxosilane nanoparticles?
Basic Research Question
- PPE : Use N95 respirators and fume hoods to prevent inhalation of particulates (linked to lung toxicity ).
- Waste Disposal : Neutralize acidic/basic byproducts before disposal .
- Storage : Keep dioxosilane in desiccators to avoid moisture-induced aggregation .
How can researchers optimize porosity in dioxosilane hybrids for catalytic applications?
Advanced Research Question
- Template-Assisted Synthesis : Use surfactants (e.g., CTAB) to create mesoporous structures (2–50 nm pores) .
- Post-Synthetic Etching : Apply HF or NaOH to selectively remove silica domains, enhancing surface area .
What strategies reconcile conflicting data on dioxosilane’s thermal conductivity?
Advanced Research Question
Discrepancies arise from measurement techniques (e.g., laser flash vs. hot-wire methods). Standardize by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
